N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide is an organic compound that features a complex structure with both bithiophene and fluorobenzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the bithiophene derivative, which is then coupled with an ethylamine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: The fluorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiophene moiety can facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene derivative used in organic electronics.
Fluorobenzenesulfonamide: A compound with similar functional groups but lacking the bithiophene moiety.
N-(2-([2,3’-bithiophen]-5-yl)ethyl)benzenesulfonamide: Similar structure but without the fluorine atom.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide is unique due to the combination of the bithiophene and fluorobenzenesulfonamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
2-fluoro-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2S3/c17-14-3-1-2-4-16(14)23(19,20)18-9-7-13-5-6-15(22-13)12-8-10-21-11-12/h1-6,8,10-11,18H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXWEMDUUFFAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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